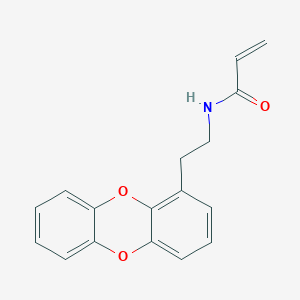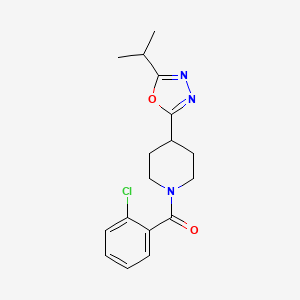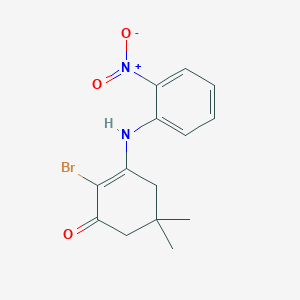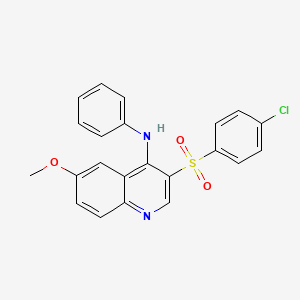
N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide, also known as Yohimbine or Corynanthe Yohimbe, is a plant-based alkaloid that has been used for centuries in traditional medicine to treat various ailments. Yohimbine is a potent alpha-2 adrenergic receptor antagonist, which means that it blocks the action of certain neurotransmitters in the brain and peripheral nervous system. In recent years, Yohimbine has gained attention as a potential therapeutic agent for a variety of conditions, including erectile dysfunction, anxiety, depression, and obesity.
作用机制
N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide works by blocking the activity of alpha-2 adrenergic receptors in the brain and peripheral nervous system. These receptors are involved in the regulation of various physiological processes, including blood pressure, heart rate, and metabolism. By blocking these receptors, N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide can increase the release of certain neurotransmitters, such as norepinephrine and dopamine, which can have a variety of effects on the body.
Biochemical and Physiological Effects:
N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide has a number of biochemical and physiological effects on the body, including:
1. Increased blood pressure and heart rate: N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide can increase blood pressure and heart rate by stimulating the release of norepinephrine.
2. Increased fat breakdown: N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide can increase the breakdown of stored fat by blocking the activity of alpha-2 adrenergic receptors in fat cells.
3. Improved erectile function: N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide can improve erectile function by increasing blood flow to the penis and enhancing the release of nitric oxide.
实验室实验的优点和局限性
N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide has a number of advantages and limitations for use in lab experiments. Some of the advantages include:
1. Potent and selective: N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide is a potent and selective alpha-2 adrenergic receptor antagonist, which makes it a valuable tool for studying the role of these receptors in various physiological processes.
2. Widely available: N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide is widely available and relatively inexpensive, which makes it accessible to researchers.
Some of the limitations of N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide for lab experiments include:
1. Potential side effects: N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide can cause a number of side effects, including increased heart rate and blood pressure, anxiety, and insomnia, which can complicate experimental results.
2. Limited specificity: N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide can also block other receptors in addition to alpha-2 adrenergic receptors, which can make it difficult to interpret experimental results.
未来方向
There are a number of potential future directions for research on N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide, including:
1. Mechanisms of action: Further research is needed to fully understand the mechanisms of action of N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide, particularly in relation to its effects on mood and behavior.
2. Clinical applications: More clinical trials are needed to determine the safety and efficacy of N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide for various conditions, including erectile dysfunction, anxiety, and depression.
3. Alternative sources: Research is needed to identify alternative sources of N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide that are more sustainable and environmentally friendly than the current method of extracting it from the bark of the Yohimbe tree.
Conclusion:
N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide is a plant-based alkaloid that has a number of potential therapeutic applications, including improving erectile function, reducing anxiety and depression, and promoting fat loss. While N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide has been the subject of numerous scientific studies, further research is needed to fully understand its mechanisms of action and potential clinical applications.
合成方法
N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide is extracted from the bark of the Yohimbe tree (Pausinystalia yohimbe), which is native to West Africa. The bark is harvested, dried, and ground into a powder, which is then extracted with a solvent such as ethanol or methanol. The extract is then purified using various techniques, including chromatography and crystallization, to obtain pure N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide.
科学研究应用
N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide has been the subject of numerous scientific studies over the years, with research focusing on its potential therapeutic effects and mechanisms of action. Some of the most promising applications of N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide include:
1. Erectile Dysfunction: N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide has been shown to improve erectile function in men with mild to moderate erectile dysfunction. It works by increasing blood flow to the penis and enhancing the release of nitric oxide, which is essential for erections.
2. Anxiety and Depression: N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide has been shown to have anxiolytic and antidepressant effects in animal studies. It may work by increasing the release of certain neurotransmitters, such as serotonin and dopamine, which are involved in mood regulation.
3. Obesity: N-(2-Dibenzo-p-dioxin-1-ylethyl)prop-2-enamide has been shown to increase fat loss and reduce appetite in animal studies. It may work by blocking the activity of alpha-2 adrenergic receptors in fat cells, which can increase the breakdown of stored fat.
属性
IUPAC Name |
N-(2-dibenzo-p-dioxin-1-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-2-16(19)18-11-10-12-6-5-9-15-17(12)21-14-8-4-3-7-13(14)20-15/h2-9H,1,10-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMZDCIKFWSEEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=C2C(=CC=C1)OC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(oxanthren-1-yl)ethyl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2783224.png)










